An In-depth Technical Guide to the Chemical Properties of 4-Cyano-2-iodobenzoic Acid
An In-depth Technical Guide to the Chemical Properties of 4-Cyano-2-iodobenzoic Acid
This technical guide provides a comprehensive overview of the chemical properties of 4-Cyano-2-iodobenzoic acid, tailored for researchers, scientists, and drug development professionals. The document details its physicochemical characteristics, spectral data, reactivity, and potential applications, with a focus on presenting quantitative data in a structured format and providing detailed experimental methodologies.
Core Chemical Properties
4-Cyano-2-iodobenzoic acid is a substituted aromatic carboxylic acid. Its structure incorporates three key functional groups: a carboxylic acid, a cyano group, and an iodine atom, which collectively determine its chemical behavior and potential applications.
Physicochemical Data
The following table summarizes the key physicochemical properties of 4-Cyano-2-iodobenzoic acid. Data for the related compounds, 2-iodobenzoic acid and 4-cyanobenzoic acid, are included for comparative purposes, as specific experimental data for the title compound are limited in publicly available literature.
| Property | 4-Cyano-2-iodobenzoic acid | 2-Iodobenzoic acid (for comparison) | 4-Cyanobenzoic acid (for comparison) |
| Molecular Formula | C₈H₄INO₂ | C₇H₅IO₂ | C₈H₅NO₂ |
| Molecular Weight | 273.03 g/mol [1][2] | 248.02 g/mol | 147.13 g/mol [3] |
| CAS Number | 1260814-20-7[2][4] | 88-67-5 | 619-65-8[3] |
| Appearance | Solid | White solid | White crystalline solid[3] |
| Melting Point | 84-85 °C | 162 °C[5] | 224 °C[3] |
| Boiling Point | Data not available | 313.9 °C (Predicted) | 355 °C[3] |
| Solubility | Data not available | Sparingly soluble in water; Soluble in ethanol, acetone[6][7] | High solubility in polar solvents (e.g., water, ethanol)[3] |
| pKa | Data not available | 2.85[8] | 3.55 |
Spectral Data
Detailed spectral data for 4-Cyano-2-iodobenzoic acid is not widely published. However, based on the known spectral properties of its constituent functional groups and related molecules, the expected spectral characteristics can be inferred.
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¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm), corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the cyano and carboxylic acid groups and the deshielding effect of the iodine atom.
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¹³C NMR: The carbon NMR spectrum will display eight distinct signals. The carboxyl carbon will appear significantly downfield (typically >165 ppm). The carbon of the cyano group is expected in the 115-125 ppm region. The remaining six aromatic carbons will have chemical shifts influenced by their position relative to the substituents.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands:
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A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
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A strong C=O stretch from the carboxylic acid, around 1700 cm⁻¹.
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A sharp C≡N stretch from the cyano group, expected in the 2220-2260 cm⁻¹ region.[9]
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C-I stretching vibrations will appear in the far-infrared region, typically below 600 cm⁻¹.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (273.03 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH) and potentially the iodine atom.
Experimental Protocols
Proposed Synthesis of 4-Cyano-2-iodobenzoic Acid
A potential synthetic pathway starts from 2-amino-4-cyanobenzoic acid. The amino group can be converted to a diazonium salt, which is then displaced by an iodide ion.
Methodology:
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Diazotization: 2-Amino-4-cyanobenzoic acid is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid, and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature. The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.
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Iodination (Sandmeyer-type Reaction): A solution of potassium iodide in water is added to the freshly prepared diazonium salt solution. The mixture is then allowed to warm to room temperature and may require gentle heating to drive the reaction to completion, which is often indicated by the cessation of nitrogen gas evolution.
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Work-up and Purification: The reaction mixture is extracted with a suitable organic solvent, such as ethyl acetate. The organic layers are combined, washed with a reducing agent solution (e.g., sodium thiosulfate) to remove any excess iodine, and then with brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Reactivity and Potential Applications
The reactivity of 4-Cyano-2-iodobenzoic acid is dictated by its three functional groups.
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The carboxylic acid group can undergo esterification, amidation, and reduction to the corresponding alcohol.
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The iodo substituent makes the molecule a suitable substrate for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are pivotal in the synthesis of complex organic molecules.
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The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.
This trifunctional nature makes 4-Cyano-2-iodobenzoic acid a potentially valuable building block in medicinal chemistry and materials science. Derivatives of iodobenzoic acids have shown biological activities, including antimicrobial and anticancer properties.[10][11] The cyano group is also a common feature in various pharmaceuticals.
Safety and Handling
As with any chemical, 4-Cyano-2-iodobenzoic acid should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a summary of the available chemical information for 4-Cyano-2-iodobenzoic acid. Further experimental investigation is required to fully characterize its properties and explore its potential applications in research and development.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 4-cyano-2-iodo-benzoic acid 97% | CAS: 1260814-20-7 | AChemBlock [achemblock.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 2abiotech.net [2abiotech.net]
- 5. 2-Iodobenzoic acid - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. 2-Iodobenzoic acid: properties and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 8. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
